2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone
Description
Chemical Identity and Nomenclature
This compound represents a precisely defined chemical entity within the broader class of brominated heterocyclic compounds. The compound is systematically catalogued under Chemical Abstracts Service number 1420981-12-9, establishing its unique chemical identity in international databases. The molecular formula C₇H₉BrN₂O defines its elemental composition, consisting of seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This composition yields a molecular weight of 217.06 grams per mole, positioning it within the range of moderately sized organic molecules suitable for diverse synthetic applications.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural arrangement of functional groups. The name "this compound" systematically describes the bromine substitution at the second carbon of the ethanone chain, which is attached to the third position of a pyrazole ring bearing methyl substituents at the first and fifth positions. Alternative nomenclature includes "Ethanone, 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)-" which reflects the functional group-centered naming approach commonly employed in chemical databases. The compound's Simplified Molecular Input Line Entry System representation is recorded as CC1=CC(C(CBr)=O)=NN1C, providing a standardized method for computational chemistry applications.
The compound maintains registry under MDL number MFCD24384756, facilitating cross-referencing across multiple chemical databases and supplier catalogs. Chemical suppliers typically offer the compound at purity levels of 95-97%, indicating its availability as a research-grade chemical with well-established synthetic protocols. Storage requirements specify maintaining the compound under inert atmosphere conditions at temperatures between 2-8 degrees Celsius, reflecting its sensitivity to environmental conditions typical of brominated organic compounds.
Historical Context in Heterocyclic Chemistry
The development of brominated pyrazole derivatives emerged from the broader evolution of heterocyclic chemistry during the twentieth century, when chemists began systematically exploring the synthetic potential of five-membered nitrogen-containing rings. Pyrazole chemistry itself gained prominence as researchers recognized the unique electronic properties and synthetic versatility of the pyrazole core structure. The incorporation of bromine atoms into heterocyclic frameworks represented a natural progression in synthetic methodology, as bromine serves as an excellent leaving group for subsequent chemical transformations.
The specific structural motif found in this compound reflects the convergence of several important synthetic strategies in modern organic chemistry. The combination of a reactive α-bromo ketone functionality with a substituted pyrazole ring creates a bifunctional molecule capable of participating in diverse chemical reactions. This design principle has become increasingly important in contemporary synthetic chemistry, where multifunctional building blocks enable efficient construction of complex molecular architectures.
Historical development of related compounds can be traced through the systematic exploration of pyrazole substitution patterns, with researchers investigating various combinations of alkyl, aryl, and heteroatom substituents. The 1,5-dimethyl substitution pattern represents one of several common motifs that emerged from these studies, chosen for its balance of synthetic accessibility and chemical stability. The positioning of methyl groups at the first and fifth positions of the pyrazole ring provides steric protection while maintaining electronic properties favorable for further chemical elaboration.
The α-bromo ketone functionality incorporated into this compound reflects another important thread in synthetic chemistry development. These structural units have long been recognized as versatile electrophiles capable of participating in nucleophilic substitution reactions, cyclization processes, and metal-catalyzed coupling reactions. The combination of this reactive functionality with heterocyclic scaffolds represents a sophisticated approach to molecular design that has gained increasing attention in modern synthetic methodology.
Structural Relationship to Pyrazole Derivatives
This compound belongs to a family of structurally related pyrazole derivatives that share common core features while differing in their substitution patterns and functional group arrangements. Analysis of related compounds reveals the systematic nature of structural variations within this chemical family. For example, 2-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone represents a regioisomer where the methyl substituents occupy different positions on the pyrazole ring, resulting in distinct electronic and steric properties. This compound carries the molecular formula C₇H₉BrN₂O and molecular weight of 217.06, identical to the target compound, demonstrating how positional isomerism creates distinct chemical entities with identical molecular compositions.
The structural comparison extends to compounds with different substitution patterns, such as 2-bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, which maintains the same ketone positioning but alters the pyrazole substitution pattern. This compound, catalogued under Chemical Abstracts Service number 2097938-49-1, exhibits a molecular weight of 217.06 grams per mole and demonstrates how subtle changes in substituent positioning can create structurally distinct molecules. The systematic exploration of these positional variations provides insight into structure-activity relationships within the pyrazole family.
| Compound | CAS Number | Substitution Pattern | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 1420981-12-9 | 1,5-dimethyl, 3-substituted | 217.06 g/mol | α-Bromo ketone at position 3 |
| 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone | 1015936-63-6 | 1,3-dimethyl, 5-substituted | 217.06 g/mol | α-Bromo ketone at position 5 |
| 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone | 2097938-49-1 | 1,4-dimethyl, 3-substituted | 217.06 g/mol | α-Bromo ketone at position 3 |
| 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | 706819-66-1 | 1-methyl, 4-substituted | 203.04 g/mol | Single methyl substitution |
Further structural relationships can be observed in compounds with reduced methylation, such as 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which carries only a single methyl substituent and exhibits a correspondingly reduced molecular weight of 203.04 grams per mole. This compound, identified by Chemical Abstracts Service number 706819-66-1, demonstrates how systematic removal of substituents affects both molecular properties and synthetic accessibility. The comparison across this family of compounds reveals the modular nature of pyrazole chemistry, where specific substitution patterns can be selected to optimize desired chemical properties.
The electronic effects of different substitution patterns become particularly important when considering the reactivity of the α-bromo ketone functionality. The positioning of electron-donating methyl groups at various positions on the pyrazole ring influences the electron density at the carbonyl carbon, affecting the compound's reactivity toward nucleophiles and its stability under various conditions. The 1,5-dimethyl substitution pattern in the target compound provides a balanced electronic environment that maintains both synthetic utility and chemical stability.
Properties
IUPAC Name |
2-bromo-1-(1,5-dimethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-3-6(7(11)4-8)9-10(5)2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWFRCVUBHLVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
- Reactants: Hydrazine, acetylacetone
- Conditions: Reflux in ethanol
- Yield: Typically high, depending on conditions
Step 2: Formation of the Ethanone Moiety
- Reactants: 1,5-Dimethyl-1H-pyrazole, 2-bromoacetophenone (or similar reagents)
- Conditions: Base-catalyzed nucleophilic substitution in acetonitrile
- Yield: Moderate to high
Step 3: Bromination
- Reactants: Ethanone derivative, brominating agent (e.g., N-bromosuccinimide)
- Conditions: Room temperature or slightly elevated, in a solvent like dichloromethane
- Yield: Generally high
Example Synthesis Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation of hydrazine with acetylacetone to form 1,5-dimethyl-1H-pyrazole | Reflux in ethanol | High |
| 2 | Coupling of 1,5-dimethyl-1H-pyrazole with 2-bromoacetophenone | Acetonitrile, base-catalyzed | Moderate to High |
| 3 | Bromination of the ethanone derivative | Dichloromethane, room temperature | High |
Characterization and Purification
After synthesis, the compound is typically characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purification can be achieved through column chromatography on silica gel.
Spectroscopic Data
- NMR Spectroscopy : Expected signals include those for the methyl groups on the pyrazole ring and the methylene group adjacent to the bromine.
- Mass Spectrometry : The molecular ion peak should correspond to the molecular weight of the compound.
Research Findings and Applications
This compound is of interest due to its potential biological activities and applications in organic synthesis. Pyrazole derivatives are known for their antibacterial, anticancer, and other pharmacological properties. The bromo substituent provides a versatile handle for further chemical modifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position undergoes nucleophilic substitution, forming derivatives with amines, thiols, or alcohols.
Reaction Conditions and Examples
Mechanism :
-
Step 1 : Nucleophilic attack on the electrophilic carbon adjacent to bromine.
-
Step 2 : Departure of bromide ion, forming a new bond with the nucleophile .
Reduction of the Carbonyl Group
The ketone group can be reduced to a secondary alcohol using hydride agents.
Experimental Data
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | Ethanol | 0°C → RT | 1-(1,5-Dimethylpyrazol-3-yl)ethanol | 89% | |
| LiAlH₄ | THF | Reflux, 2 h | Same as above | 92% |
Key Observation : LiAlH₄ provides higher yields but requires anhydrous conditions .
Oxidation Reactions
The carbonyl group resists mild oxidation but undergoes cleavage under strong conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Carboxylic acid (degradation) | Low selectivity | |
| CrO₃ | Acetic acid, RT | Unstable intermediates | Not isolable |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, though direct examples are sparse. Analogous reactions suggest:
| Reaction Type | Catalysts/Reagents | Product Class | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand | Aminated products |
Structural and Spectral Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BrN₂O | |
| SMILES | CC1=NN(C(=C1)C(=O)CBr)C | |
| Key IR Bands (cm⁻¹) | 1710 (C=O), 590 (C-Br) |
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
The presence of the pyrazole ring in 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone suggests its utility as a building block for the synthesis of novel pharmaceuticals. Pyrazoles are common pharmacophores that exhibit various biological activities, including anti-inflammatory and analgesic properties. The electrophilic nature of the bromine atom can enhance its reactivity, making it suitable for further modifications to create more complex drug candidates.
Case Studies and Research Findings
- Anti-inflammatory Activity : Preliminary studies indicate that related pyrazole compounds may interact with cyclooxygenase enzymes, which are pivotal in inflammatory pathways. Investigating the binding affinity of this compound with these enzymes could elucidate its mechanism of action and therapeutic potential.
Organic Synthesis
In organic synthesis, this compound serves as a derivatization reagent . Its unique structure allows it to participate in various chemical reactions, such as:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
- Coupling Reactions : It can be used in coupling reactions with other halogenated compounds or modifications of existing pyrazole derivatives to create more complex structures.
Biochemical Applications
As a biochemical reagent, this compound can be utilized in laboratory settings for various applications:
- Enzyme Inhibition Studies : Its potential to inhibit specific enzymes could be explored to understand its role in biochemical pathways.
Mechanism of Action
The mechanism of action of 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological effects.
Comparison with Similar Compounds
Positional Isomer: 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
- CAS : 2097938-49-1
- Molecular Formula : C₇H₉BrN₂O (identical to the target compound)
- Key Difference : Methyl groups are positioned at the 1- and 4-positions on the pyrazole ring instead of 1- and 5-positions.
- Electronic Effects: Altered electron distribution due to methyl group positions could influence the pyrazole ring’s aromaticity and the electrophilicity of the carbonyl carbon.
- Synthesis : Likely synthesized via similar routes (e.g., bromination of precursor ketones) but with different pyrazole starting materials .
Functional Group Variant: (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol
- CAS : 1073067-93-2
- Molecular Formula : C₆H₉BrN₂O (MW: 205.05)
- Key Difference: Replaces the ethanone group with a methanol (-CH₂OH) substituent.
- Impact: Reactivity: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic ketone. Synthetic Utility: May participate in oxidation (to carboxylic acids) or esterification reactions, unlike the bromoethanone’s substitution chemistry. Bromine Position: Bromine at the 4-position (vs. 3-position in the target compound) alters electronic effects on the pyrazole ring .
Complex Brominated Pyrazole: 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- CAS: Not explicitly provided (Example 5.20 in ).
- Molecular Formula : C₁₂H₁₂Br₂N₂O (MW: 317.04)
- Key Differences :
- Two bromine atoms (4-bromo and bromomethyl groups).
- Aromatic 3',5'-dimethylphenyl substituent.
- Dihydro-pyrazole backbone.
- Impact :
- Lipophilicity : Increased due to the phenyl group, enhancing membrane permeability in biological systems.
- Reactivity : Bromomethyl group offers additional sites for alkylation or cross-coupling reactions.
- Structural Complexity : The dihydro-pyrazole core may confer unique conformational rigidity compared to fully aromatic pyrazoles .
Aromatic-Substituted Derivative: 1-(5-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- CAS : 126985-03-3
- Molecular Formula : C₁₈H₁₇BrN₂O₃ (MW: 389.2)
- Key Differences: Dihydro-pyrazole fused with bromophenol and methoxyphenyl groups. Hydroxyl and methoxy substituents.
- Synthesis Complexity: Requires multi-step functionalization of the pyrazole core .
Biological Activity
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a synthetic organic compound characterized by a brominated ketone functional group and a dimethyl-substituted pyrazole ring. Its molecular formula is , with a molar mass of approximately 217.06 g/mol. The compound's unique structure suggests potential applications in medicinal chemistry and organic synthesis, particularly as a building block for novel pharmaceuticals.
Structural Characteristics
The compound features:
- Bromine Atom : Enhances electrophilicity, potentially increasing reactivity towards biological targets.
- Pyrazole Ring : A common pharmacophore in drug development, known for various biological activities.
Synthesis
The synthesis typically involves the bromination of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone using bromine or a brominating agent. This process selectively introduces the bromine atom at the α-position relative to the carbonyl group, facilitating further modifications to create derivatives with enhanced biological activity.
Antimicrobial Properties
Preliminary studies on related pyrazole compounds indicate that they may interact with enzymes or receptors involved in inflammatory pathways. Specifically, compounds with similar structures have shown antibacterial and antifungal activities:
- Antibacterial Activity : Compounds structurally related to this compound have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrazole derivatives have exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
- Antifungal Activity : Similar derivatives have also shown efficacy against fungal strains such as Candida albicans, with MIC values indicating moderate to strong antifungal properties .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Potential interaction with cyclooxygenase enzymes or other targets implicated in inflammatory responses.
- Electrophilic Reactions : The electrophilic nature of the bromine atom may facilitate reactions with nucleophilic sites in biological macromolecules.
Study on Related Compounds
A study evaluating the biological activities of various pyrazole derivatives found that those containing halogen substituents exhibited enhanced antimicrobial properties. For example, compounds with bromine substitutions showed improved inhibition against both Gram-positive and Gram-negative bacteria .
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | S. aureus |
| Compound C | 0.039 | C. albicans |
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone | Different methyl substitution on pyrazole | Exhibits distinct biological activities |
| 2-Bromo-3-methylpyrazole | Lacks carbonyl functionality | Often used in agrochemical applications |
| 4-Bromo-5-methylpyrazole | Different positioning of bromine | Known for its herbicidal properties |
Q & A
Q. What role does this compound play in synthesizing bioactive heterocycles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
